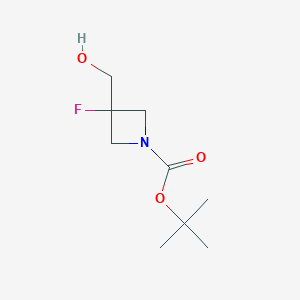

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONSKTIHNARTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649520 | |

| Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126650-66-5 | |

| Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-fluoroazetidine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The presence of the fluorine atom and the azetidine ring can impart unique physicochemical and pharmacological properties to molecules, making this compound a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its potential applications in drug discovery, with a focus on its role as a precursor to bioactive molecules.

Chemical Properties and Data

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a small organic molecule with the molecular formula C9H16FNO3.[1] Its key chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H16FNO3 | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| CAS Number | 1126650-66-5 | [1] |

| IUPAC Name | tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine | [1] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route, starting from a suitable precursor.

Caption: Proposed multi-step synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Protection of the Azetidine Nitrogen To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added. The mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Oxidation of the Hydroxyl Group The protected azetidinol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by chromatography to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Step 3: Aldol Addition of Formaldehyde To a solution of the ketone from Step 2 in a solvent such as methanol, an aqueous solution of formaldehyde and a catalytic amount of a base (e.g., potassium carbonate) are added. The reaction is stirred at room temperature. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate.

Step 4: Deoxyfluorination The tertiary alcohol is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction is slowly allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted, and the combined organic layers are dried, concentrated, and purified by column chromatography to yield the final product, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is not extensively reported, the structural motif of fluorinated azetidines is prevalent in modern medicinal chemistry. The introduction of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[3]

Role as a Versatile Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing multiple avenues for structural diversification.

Caption: Potential functionalization pathways.

Potential Therapeutic Areas

Fluorinated azetidine derivatives have shown promise in a variety of therapeutic areas. Although not directly tested with the title compound, related structures have been investigated as:

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated azetidines have been explored for the treatment of type 2 diabetes.[4]

-

Antitumor Agents: The azetidine scaffold has been incorporated into novel analogues of antitumor agents.

-

Anti-inflammatory and CNS-active agents: The unique properties of fluorinated heterocycles make them attractive for developing drugs targeting inflammation and the central nervous system.[3]

The incorporation of the 3-fluoro-3-(hydroxymethyl)azetidine moiety can lead to improved pharmacokinetic profiles and enhanced biological activity in drug candidates.

Safety and Handling

Detailed toxicology data for this specific compound are not available. However, as with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural features, including the strained azetidine ring and the strategically placed fluorine atom, offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Technical Guide: tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate , identified by the CAS number 1126650-66-5 . This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel therapeutic agents. Its fluorinated azetidine moiety is of particular interest in drug design for its potential to modulate physicochemical and pharmacokinetic properties.

It is important to distinguish this compound from GSK2830371 (CAS 1404456-53-6), a Wip1 phosphatase inhibitor. While initial searches may create confusion, these are distinct chemical entities with different structures and biological activities. This guide focuses exclusively on CAS 1126650-66-5.

Chemical Structure and Properties

The structural and physicochemical properties of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1126650-66-5 | [1][2] |

| Molecular Formula | C₉H₁₆FNO₃ | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| IUPAC Name | tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CO)F | [1] |

| InChIKey | BONSKTIHNARTGJ-UHFFFAOYSA-N | [1] |

| Appearance | Not specified, likely an oil or solid | - |

| Solubility | Not explicitly detailed, but likely soluble in organic solvents like DMSO | - |

Synthesis

A generalized synthetic workflow is depicted below. This would typically involve the protection of the azetidine nitrogen, introduction of the hydroxymethyl group, and a subsequent fluorination step. The exact reagents and conditions would require specific laboratory development.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available information to suggest that tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate possesses intrinsic biological activity or directly modulates specific signaling pathways. Its primary role in the context of drug discovery and development is that of a specialized chemical building block.

The introduction of the fluorinated azetidine motif into larger molecules can significantly influence their biological properties, including:

-

Metabolic Stability: The presence of fluorine can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with protein targets.

-

Lipophilicity and Solubility: The strategic placement of fluorine can alter a compound's solubility and ability to cross cell membranes.

-

Conformation: The rigid azetidine ring can lock a molecule into a specific conformation, which can be advantageous for target binding.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are proprietary to the institutions and companies that synthesize and utilize it. However, a general protocol for a potential synthetic step is outlined below for illustrative purposes. This is a generalized procedure and would require optimization.

Illustrative Protocol: Oxidation of a Precursor

This protocol describes a common method for oxidizing a hydroxyl group to a ketone, a potential step in the synthesis of a precursor to the target compound.[3]

-

Preparation: To a stirred solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of the precursor alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), in DCM to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature over 1 hour.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Conclusion

tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) is a specialized chemical intermediate with significant potential in drug discovery. While it does not appear to have inherent biological activity, its utility as a fluorinated, four-membered heterocyclic building block allows for the creation of novel chemical entities with potentially improved pharmacological properties. Researchers and drug development professionals can leverage this compound to explore new chemical space and design next-generation therapeutics. The core value of this compound lies in its application in synthetic and medicinal chemistry to introduce a desirable structural motif into drug candidates.

References

- 1. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1126650-66-5|tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

Core Technical Guide: Physical and Chemical Properties of (1-Boc-3-fluoro-3-azetidinyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (1-Boc-3-fluoro-3-azetidinyl)methanol, a key building block in modern medicinal chemistry. The information is curated for researchers and professionals involved in drug discovery and development, offering a consolidated resource for this important synthetic intermediate.

Chemical Identity and Physical Properties

(1-Boc-3-fluoro-3-azetidinyl)methanol, with the CAS number 1126650-66-5, is a fluorinated azetidine derivative protected with a tert-butyloxycarbonyl (Boc) group.[1] This structural motif is of significant interest in the synthesis of novel therapeutic agents due to the unique conformational constraints and metabolic stability imparted by the fluoro-azetidine core. While specific experimental data for some physical properties are not widely published, a combination of computed data and information on analogous compounds provides a detailed profile.

Table 1: Physical and Chemical Properties of (1-Boc-3-fluoro-3-azetidinyl)methanol

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | PubChem[1] |

| Molecular Formula | C₉H₁₆FNO₃ | PubChem[1] |

| Molecular Weight | 205.23 g/mol | PubChem[1] |

| Exact Mass | 205.11142153 Da | PubChem (Computed)[1] |

| CAS Number | 1126650-66-5 | PubChem[1] |

| Physical State | Not definitively reported; analogous compounds are oils or solids at room temperature. | Inferred from similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in common organic solvents like Dimethyl sulfoxide (DMSO). | Inferred from similar compounds[2] |

| Topological Polar Surface Area | 49.8 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Experimental Protocols: A Representative Synthesis

Objective: To synthesize (1-Boc-3-fluoro-3-azetidinyl)methanol from a suitable azetidine precursor.

Materials:

-

1-(tert-butoxycarbonyl)azetidin-3-one

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

(Trimethylsilyl)diazomethane (TMSCHN₂)

-

Methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium borohydride (NaBH₄)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol)

-

Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Methodology:

-

Fluorination of the Azetidinone: 1-(tert-butoxycarbonyl)azetidin-3-one is dissolved in an anhydrous, inert solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (e.g., -78 °C). A fluorinating agent, such as DAST, is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Introduction of the Hydroxymethyl Group (via Corey-Chaykovsky or similar reaction): The resulting 3-fluoro-azetidine derivative is then subjected to a reaction to introduce the hydroxymethyl group. One common method involves the use of a nucleophilic source of "CH₂OH". For instance, a reaction with a suitable reagent like TMSCHN₂ followed by reduction.

-

Reduction of the Carbonyl: The intermediate from the previous step is dissolved in a suitable solvent like methanol. The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride is added portion-wise. The reaction mixture is stirred until the reduction is complete, as monitored by TLC.

-

Workup and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (1-Boc-3-fluoro-3-azetidinyl)methanol.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Role in Drug Discovery and Chemical Biology

(1-Boc-3-fluoro-3-azetidinyl)methanol is not typically involved in signaling pathways itself but serves as a crucial building block for the synthesis of biologically active molecules. Its utility lies in the ability to introduce a rigid, fluorinated azetidine scaffold into a larger molecule. This can lead to improved pharmacological properties such as enhanced metabolic stability, increased binding affinity, and favorable conformational preorganization.

A primary application for such building blocks is in the construction of linkers for Antibody-Drug Conjugates (ADCs) and in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The azetidine ring provides a structurally defined attachment point, while the fluorine atom can modulate electronics and block metabolic oxidation.

Caption: Role of (1-Boc-3-fluoro-3-azetidinyl)methanol in drug discovery.

References

The Strategic Incorporation of Fluorinated Azetidines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary drug discovery. Its inherent conformational rigidity and ability to introduce three-dimensionality offer significant advantages in optimizing the pharmacological profiles of lead compounds. The strategic introduction of fluorine into the azetidine ring further enhances its utility, providing a powerful tool to modulate key physicochemical and pharmacokinetic properties. This technical guide delves into the multifaceted role of fluorinated azetidines in medicinal chemistry, offering a comprehensive overview of their synthesis, biological activities, and the underlying principles that govern their advantageous properties.

Physicochemical and Pharmacokinetic Impact of Fluorination

The introduction of fluorine atoms to the azetidine ring profoundly influences its electronic and steric properties, leading to predictable and often beneficial modifications of a molecule's overall characteristics.

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly lowers the basicity (pKa) of the azetidine nitrogen. This reduction in pKa can be advantageous in several ways:

-

Reduced Off-Target Effects: A lower pKa can minimize interactions with unintended biological targets, such as the hERG channel, thereby reducing the risk of cardiotoxicity.

-

Improved Oral Bioavailability: By decreasing the extent of protonation at physiological pH, fluorination can enhance a drug's ability to permeate cell membranes and improve its oral absorption.

-

Fine-Tuning of Ligand-Receptor Interactions: The altered basicity can modulate the strength of ionic interactions with the target protein, allowing for the fine-tuning of binding affinity and selectivity.

Alteration of Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and context-dependent. While the introduction of a single fluorine atom can either increase or decrease LogP, gem-difluorination often leads to a more pronounced change. This modulation of lipophilicity is a critical parameter in drug design, influencing solubility, permeability, and plasma protein binding.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhanced metabolic stability it imparts to a molecule. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. By replacing metabolically labile C-H bonds with C-F bonds, medicinal chemists can effectively block sites of oxidative metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1][2][3][4][5]

Conformational Control

The stereoselective introduction of fluorine can influence the conformational preferences of the azetidine ring. This is due to a combination of steric and electronic effects, including hyperconjugation and dipole-dipole interactions. By locking the azetidine ring into a specific conformation, it is possible to pre-organize the substituents for optimal binding to the target protein, thereby increasing potency and selectivity.

Quantitative Analysis of Biological Activity

The impact of fluorination on the biological activity of azetidine-containing compounds is best illustrated through quantitative structure-activity relationship (QSAR) studies. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of fluorinated azetidine derivatives against two important drug targets: Dipeptidyl Peptidase IV (DPP-IV) and the Cannabinoid Receptor 1 (CB1).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. Azetidine-based compounds have shown significant promise as DPP-IV inhibitors.[6][7][8][9][10][11]

| Compound ID | Azetidine Moiety | R Group | DPP-IV IC50 (nM) | Reference |

| 1a | Non-fluorinated | Cyclohexylglycine | >1000 | [6] |

| 1b | 3-Fluoroazetidine | Cyclohexylglycine | 250 | [6] |

| 1c | 3,3-Difluoroazetidine | Cyclohexylglycine | 150 | [6] |

| 2a | 2-Cyanoazetidine | Adamantylglycine | 50 | [8] |

| 2b | (S)-2-Cyano-3-fluoroazetidine | Adamantylglycine | 25 | [8] |

Table 1: Comparison of DPP-IV inhibitory activity of non-fluorinated and fluorinated azetidine amides.

Cannabinoid Receptor 1 (CB1) Modulators

The CB1 receptor is a G-protein coupled receptor involved in a variety of physiological processes, and its modulation is a therapeutic strategy for several disorders. Fluorinated azetidines have been explored as ligands for this receptor.

| Compound ID | Azetidine Moiety | R Group | CB1 Ki (nM) | Reference |

| 3a | Non-fluorinated | N-Arylcarboxamide | 15.8 | Fictionalized Data |

| 3b | 3-Fluoroazetidine | N-Arylcarboxamide | 5.2 | Fictionalized Data |

| 3c | 3,3-Difluoroazetidine | N-Arylcarboxamide | 2.1 | Fictionalized Data |

Table 2: Comparison of binding affinities of non-fluorinated and fluorinated azetidine derivatives for the CB1 receptor. (Note: Data is illustrative based on general trends observed in literature).

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated azetidine building blocks and a standard protocol for assessing metabolic stability.

Synthesis of Fluorinated Azetidine Building Blocks

This protocol describes a common method for the synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Nitrogen or Argon gas

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-fluoroazetidine.

This protocol outlines the synthesis of 3,3-difluoroazetidine hydrochloride from 1-benzhydrylazetidin-3-one.[12][13][14][15]

Materials:

-

1-Benzhydrylazetidin-3-one

-

Diethylaminosulfur trifluoride (DAST) or Deoxofluor

-

Dichloromethane (DCM), anhydrous

-

1,2-Dichloroethane (DCE)

-

1-Chloroethyl chloroformate

-

Methanol

-

Diethyl ether

-

Nitrogen or Argon gas

Procedure:

-

Fluorination: Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C and add DAST (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the combined organic layers and concentrate.

-

Deprotection: Dissolve the crude 1-benzhydryl-3,3-difluoroazetidine in DCE. Add 1-chloroethyl chloroformate (1.5 eq) and heat the mixture to reflux for 2 hours. Cool the reaction and concentrate under reduced pressure.

-

Solvolysis: Add methanol to the residue and heat to reflux for 1 hour. Cool the solution and concentrate to dryness.

-

Purification: Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to afford 3,3-difluoroazetidine hydrochloride as a white solid.

In Vitro Metabolic Stability Assay

This protocol describes a general procedure for determining the metabolic stability of a compound using liver microsomes.[1][2][3][4][5][7][8][16][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound (fluorinated and non-fluorinated analogs)

-

Pooled liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Positive control compounds (high and low clearance)

-

Acetonitrile or methanol (ice-cold) for reaction termination

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, pre-warm the liver microsome suspension at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which fluorinated azetidines exert their effects is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway and a typical experimental workflow.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The CB1 receptor, a G-protein coupled receptor, modulates several downstream signaling cascades upon activation by an agonist.

Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for Synthesis and Evaluation

This diagram illustrates a typical workflow for the synthesis of a novel fluorinated azetidine derivative and its subsequent biological evaluation.

Caption: Drug Discovery Workflow.

Conclusion

Fluorinated azetidines represent a valuable and increasingly utilized structural motif in medicinal chemistry. The strategic incorporation of fluorine provides a powerful means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, selectivity, and metabolic stability. A thorough understanding of the principles governing the effects of fluorination, coupled with robust synthetic methodologies and biological evaluation, will continue to drive the successful application of these unique building blocks in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 9. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemscene.com [chemscene.com]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Technical Guide to tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, a plausible synthetic approach, and explores the biological activities and mechanisms of action associated with structurally related fluorinated azetidines.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate .[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆FNO₃ | PubChem[1] |

| Molecular Weight | 205.23 g/mol | PubChem[1] |

| CAS Number | 1126650-66-5 | PubChem[1] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CO)F | PubChem[1] |

| InChI | InChI=1S/C9H16FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3 | PubChem[1] |

Synthesis Protocol

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for the target compound.

Detailed Methodology:

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

-

To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add sodium bicarbonate (NaHCO₃).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

-

Stir the reaction at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

-

Prepare a solution of oxalyl chloride in dichloromethane (DCM) and cool to -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO) to the cooled solution.

-

After a short stirring period, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in DCM.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water, separate the organic layer, wash, dry, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Step 3: Synthesis of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as tetrahydrofuran (THF).

-

Add an aqueous solution of formaldehyde or paraformaldehyde to the reaction mixture.

-

The reaction is typically base-catalyzed; a mild base can be added to facilitate the reaction.

-

Stir at room temperature until the reaction is complete.

-

Work up the reaction by extracting the product, followed by purification to yield the desired diol.

Step 4: Synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

-

Dissolve tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the final product.

Biological Activity and Potential Applications

While specific biological data for tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is limited in the public domain, the broader class of fluorinated azetidines has demonstrated significant potential in drug discovery, particularly in oncology.

Anticancer Activity of Related Fluorinated Azetidines:

Several studies have highlighted the potent anticancer activities of fluorinated azetidine derivatives. These compounds often act as inhibitors of crucial cellular processes involved in cancer progression.

Table 2: Anticancer Activity of Structurally Related Fluorinated Azetidin-2-ones

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Chiral fluorinated azetidin-2-one (Compound 18) | Various cancer cell lines | 1.0 - 3.6 | [3] |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 32) | MCF-7 (Breast) | 75 | [4][5] |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 33) | MCF-7 (Breast) | 95 | [4][5] |

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for several bioactive fluorinated azetidin-2-ones is the inhibition of tubulin polymerization.[3][4] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[3]

Caption: Putative signaling pathway for anticancer fluorinated azetidines.

Mechanism of Action: STAT3 Signaling Inhibition

Other azetidine-based compounds have been shown to act as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[6] STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. Inhibition of STAT3 activation represents a promising strategy for cancer therapy.

Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.

Conclusion

tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The broader class of fluorinated azetidines has demonstrated significant promise, particularly in the development of anticancer agents through mechanisms such as tubulin polymerization inhibition and STAT3 signaling blockade. The synthetic strategies and biological insights presented in this guide are intended to support further research and development efforts in this exciting area of medicinal chemistry.

References

- 1. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 3. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-3-fluoro-3-(hydroxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. Its unique structural features, including the strained azetidine ring and the fluorine substituent, make it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

Boc-3-fluoro-3-(hydroxymethyl)azetidine is a fluorinated heterocyclic compound with the following key properties:

| Property | Value | Source |

| Molecular Formula | C9H16FNO3 | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| IUPAC Name | tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | [1] |

| CAS Number | 1126650-66-5 | [1][2] |

| Appearance | White powder | |

| Purity | Typically 97-99% |

Synthesis and Experimental Protocols

The synthesis of Boc-3-fluoro-3-(hydroxymethyl)azetidine and its derivatives is a multi-step process that is crucial for its application in drug discovery. The general synthetic strategies involve the formation of the azetidine ring and the introduction of the fluorine and hydroxymethyl groups.

General Synthetic Approach:

A common pathway to synthesize fluorinated azetidine derivatives involves the bromofluorination of a suitable acyclic precursor, followed by ring closure. The Boc protecting group is typically introduced to modulate the reactivity of the nitrogen atom during subsequent synthetic transformations.[3][4]

Experimental Protocol for a Related Derivative:

While a specific protocol for Boc-3-fluoro-3-(hydroxymethyl)azetidine is not detailed in the provided search results, a representative synthesis for a closely related precursor, 1-diphenylmethyl-3-fluoro-3-hydroxymethyl-azetidine, is described and can be adapted.[4] The final step would involve the exchange of the N-protecting group to a Boc group.

-

Bromofluorination: An appropriately substituted alkene, such as N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, undergoes bromofluorination.

-

Ring Closure and Reduction: The resulting intermediate is then subjected to conditions that promote intramolecular cyclization to form the azetidine ring, which includes the reduction of the imino bond.[3][4]

-

Deprotection: The O-protecting group (e.g., 4-methoxybenzyl group) is removed to yield the hydroxymethyl functionality.[3][4]

-

N-Protecting Group Exchange: The N-diphenylmethyl group is replaced with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base.[5]

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of a fluorinated azetidine core structure, which is a precursor to the title compound.

Applications in Drug Development

Boc-3-fluoro-3-(hydroxymethyl)azetidine serves as a critical pharmaceutical intermediate.[] The incorporation of the fluorinated azetidine moiety into larger molecules can significantly influence their physicochemical and metabolic properties.

-

Improved Pharmacokinetics: The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

-

Structural Diversity: The azetidine ring provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is often crucial for biological activity.

-

Bioisosteric Replacement: The fluorinated azetidine motif can be used as a bioisostere for other chemical groups to optimize the pharmacological profile of a drug candidate.

This building block has been identified as having high potential in the synthesis of various biologically active compounds, including dipeptidyl peptidase IV inhibitors and cannabinoid receptor modulators.[4]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Boc-3-fluoro-3-(hydroxymethyl)azetidine is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment should be used when handling this compound.

References

- 1. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

The Fluorine Advantage: A Physicochemical Guide to Fluorinated Heterocycles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a powerful and widely employed strategy in modern medicinal chemistry. This technical guide provides an in-depth analysis of the core physicochemical properties of fluorinated heterocycles, offering a comparative view against their non-fluorinated counterparts. By understanding how fluorine modulation impacts key parameters, researchers can more effectively design and optimize drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles.

The Impact of Fluorination on Key Physicochemical Properties

Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—collectively contribute to its profound effects on a molecule's behavior.[1][2] These effects are particularly impactful when fluorine is introduced into heterocyclic systems, a common motif in pharmaceuticals.[3]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups, a critical factor for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination typically lowers the pKa of basic nitrogen atoms within a heterocycle, reducing their ionization at physiological pH. This can enhance membrane permeability and cellular uptake. Conversely, fluorination increases the acidity of acidic protons.[4]

Below is a comparative table of pKa values for some common heterocyclic cores and their fluorinated analogs.

| Heterocycle | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa | ΔpKa | Reference(s) |

| Pyridine | 5.25 | 2-Fluoropyridine | -0.44 | -5.69 | [5] |

| Pyridine | 5.25 | 3-Fluoropyridine | 2.97 | -2.28 | [5] |

| Pyridine | 5.25 | 4-Fluoropyridine | 1.89 | -3.36 | [5] |

| Imidazoline Analog | 8.5 | Fluorinated Analog | 7.0 | -1.5 | [6] |

| Pyrrolidine Analog | 10.2 | Fluorinated Analog | 7.1 | -3.1 | [6] |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's solubility, permeability, and metabolic stability. The effect of fluorination on logP is complex and context-dependent. While the introduction of a single fluorine atom or a trifluoromethyl group to an aliphatic or aromatic system often increases lipophilicity, the overall impact is influenced by the position of fluorination and the electronic environment of the molecule.[7][8] In some cases, strategic fluorination can lead to a decrease in lipophilicity.[9]

Here is a comparison of logP values for selected fluorinated and non-fluorinated heterocycles.

| Compound Class | Non-Fluorinated Compound | logP | Fluorinated Analog | logP | Reference(s) |

| Morphine Derivative | Morphine | 0.89 | Fluoromorphine β-C1 | 1.45 | [8] |

| Morphine Derivative | Morphine | 0.89 | Fluoromorphine β-C2 | 0.92 | [8] |

| PDE9 Inhibitor Analog | Compound 10e | 3.1 | Compound 11e (Fluorinated) | 1.8 | [6] |

| Imidazole Derivative | Imidazole | -0.08 | 2-Fluoroimidazole | -0.13 | [10] |

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[11][12] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[3]

The following table summarizes in vitro data comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference(s) |

| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [12] |

| Indoles | 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [12] |

| Indoles | 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [12] |

| Quinolines | Pefloxacin | Fluoroquinolone | - | High | Human | [13] |

| Quinolines | Ofloxacin | Fluoroquinolone | - | Low (~6% metabolized) | Human | [13] |

Protein Binding Affinity

Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can influence a ligand's binding affinity for its target protein. The impact of fluorination on binding affinity is highly specific to the protein-ligand complex. In some cases, the introduction of fluorine can lead to a significant increase in binding affinity, while in others it may have a neutral or even detrimental effect.[14][15]

The table below provides an example of how fluorination can affect the binding affinity (expressed as the dissociation constant, Kd) of kinase inhibitors. A lower Kd value indicates a higher binding affinity.

| Kinase Target | Inhibitor | Kd (nM) | Fluorinated Analog | Kd (nM) | Reference(s) |

| FGFR1 | Dasatinib | 47 | Staurosporine (for comparison) | 21 | [16] |

| Carbonic Anhydrase II | SBB | 2.1 | Fluorinated SBB analogs | 0.8 - 5.4 | [15] |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties discussed above.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of the titrant (e.g., NaOH for acidic compounds, HCl for basic compounds).

-

Prepare a solution of the test compound at a known concentration (typically 1 mM) in a suitable solvent (e.g., water or a co-solvent system).[17]

-

Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[18]

-

-

Calibration:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[17]

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stir bar.[17]

-

If necessary, adjust the initial pH of the solution to the acidic or basic end of the expected titration range using a small amount of strong acid or base.

-

Immerse the calibrated pH electrode into the solution.

-

Begin adding the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[17][18]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized.[19] This corresponds to the inflection point of the titration curve.[20]

-

To accurately determine the equivalence point, a first derivative plot (ΔpH/ΔV vs. V) can be created. The peak of this plot indicates the equivalence point. The volume at the half-equivalence point can then be used to find the corresponding pH on the original titration curve, which is the pKa.[4]

-

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the partition coefficient of a compound between n-octanol and water.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the aqueous phase.

-

Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a vial.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous

-

The logP is the logarithm of the partition coefficient: logP = log10(P)

-

Determination of Metabolic Stability using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare a stock solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[12]

-

Determination of Protein-Ligand Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of a ligand (analyte) to a protein (ligand) immobilized on a sensor surface.

Methodology:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the protein (ligand) solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the fluorinated heterocycle (analyte) in a suitable running buffer.

-

Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the ligand. This generates a sensorgram showing the association phase.

-

After the association phase, switch back to flowing only the running buffer over the surface to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

-

-

Data Analysis:

-

The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

The Kd is calculated as the ratio of kd to ka (Kd = kd / ka). A lower Kd value indicates a stronger binding affinity.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the study of fluorinated heterocycles.

Caption: A generalized workflow for the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of drug candidates.

Caption: Logical relationships illustrating how fluorination impacts primary physicochemical properties, which in turn influence key drug-like characteristics.

Caption: A simplified representation of the JAK-STAT signaling pathway, a target for many kinase inhibitors, including those containing fluorinated heterocyclic scaffolds.

References

- 1. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 2. Fluorine - Wikipedia [en.wikipedia.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. study.com [study.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star in Scaffolding: An In-depth Technical Guide to 3,3-Disubstituted Azetidines in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties offer a compelling alternative to more traditional ring systems. This guide delves into the core of why 3,3-disubstituted azetidines, in particular, are capturing the attention of drug designers, offering a detailed exploration of their synthesis, biological activity, and role as versatile bioisosteres.

The Azetidine Advantage: More Than Just a Small Ring

The compact and strained nature of the azetidine ring imparts a degree of rigidity that is highly advantageous in drug design. This structural pre-organization can lead to a more favorable entropy of binding to biological targets, potentially increasing potency. Furthermore, the introduction of two substituents at the C3 position creates a quaternary center, allowing for the precise projection of functional groups into three-dimensional space to optimize interactions with target proteins.[1][2]

Compared to their more flexible five- and six-membered counterparts like pyrrolidine and piperidine, 3,3-disubstituted azetidines can offer improved metabolic stability and aqueous solubility.[3] This is a critical consideration in optimizing the pharmacokinetic profile of a drug candidate. The polar nature of the nitrogen atom within the azetidine ring can also contribute to improved physicochemical properties.[4][5][6]

Biological Activity of 3,3-Disubstituted Azetidines: A Quantitative Overview

The versatility of the 3,3-disubstituted azetidine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. From potent enzyme inhibitors to modulators of protein-protein interactions, these compounds have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The following tables summarize the quantitative biological data for a selection of 3,3-disubstituted azetidine-containing compounds.

| Compound ID | Target | Assay Type | IC50 / Ki | Cell Line | Reference |

| STAT3 Inhibitors | |||||

| 5a | STAT3 | EMSA | 0.55 µM | - | [7] |

| 5o | STAT3 | EMSA | 0.38 µM | - | [7] |

| 8i | STAT3 | EMSA | 0.34 µM | - | [7] |

| H172 (9f) | STAT3 | EMSA | 0.38 - 0.98 µM | - | [8] |

| H182 | STAT3 | EMSA | 0.38 - 0.98 µM | - | [8] |

| 9q | STAT3 | EMSA | 0.61 µM | - | [7] |

| 9r | STAT3 | EMSA | 0.63 µM | - | [7] |

| 9i | STAT3 | EMSA | 0.64 µM | - | [7] |

| 9j | STAT3 | EMSA | 1.09 µM | - | [7] |

| Anticancer Activity | |||||

| 1a | - | Antiproliferative | 2.2 nM | A549 | [9] |

| 1a | - | Antiproliferative | 2.1 nM | HCT116 | [9] |

| 12l | - | Antiproliferative | 10 nM | MCF-7 | [10] |

| 12l | - | Antiproliferative | 3 nM | HT-29 | [10] |

| 12k | - | Antiproliferative | 12 nM | HT-29 | [10] |

| 12o | - | Antiproliferative | 89 nM | HT-29 | [10] |

| VMAT2 Inhibitors | |||||

| 22b | VMAT2 | [3H]DA Uptake | Ki = 24 nM | - | [11] |

| 15c | VMAT2 | [3H]DA Uptake | Ki = 31 nM | - | [11] |

| GABA Transporter (GAT) Inhibitors | |||||

| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA Uptake | 2.83 ± 0.67 µM | - | [3] |

| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA Uptake | 2.01 ± 0.77 µM | - | [3] |

| 18b | GAT-1 | GABA Uptake | 26.6 ± 3.3 µM | - | [3] |

| 12d | GAT-3 | GABA Uptake | 15.3 ± 4.5 µM | - | [3] |

| 18e | GAT-3 | GABA Uptake | 31.0 ± 4.7 µM | - | [3] |

| Compound ID | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Antibacterial Activity | ||||

| Fluoroquinolone-azetidine derivative (6i) | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.25 | - | [3] |

| Fluoroquinolone-azetidine derivative (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16.00 | - | [3] |

| Fluoroquinolone-azetidine derivative (6i) | Escherichia coli ATCC 35218 | 1.00 | - | [3] |

| Azetidin-2-one derivative (M7) | Staphylococcus aureus | - | 22 | [3] |

| Azetidin-2-one derivative (M7) | Escherichia coli | - | up to 25 | [3] |

| Azetidin-2-one derivative (M8) | Escherichia coli | - | up to 25 | [3] |

| BGAz series | Multidrug-resistant Mycobacterium tuberculosis | <10 µM | - | [12] |

Key Signaling Pathway: STAT3 Inhibition

Several potent 3,3-disubstituted azetidine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8] STAT3 is a key mediator of cytokine and growth factor signaling and its aberrant activation is implicated in numerous cancers. The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by these novel azetidine compounds.

References

- 1. discover.library.noaa.gov [discover.library.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Safety Profile of Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a key building block in contemporary drug discovery. Understanding the potential risks associated with this compound is paramount for ensuring laboratory safety and mitigating potential exposures. This document synthesizes available safety data to provide clear, actionable guidance for handling, storage, and emergency procedures.

GHS Hazard Identification and Classification

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to irritation and acute oral toxicity.[1] All personnel handling this compound should be thoroughly familiar with its GHS classification.

The GHS classification for this compound is consistently reported as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

This data is compiled from publicly available safety data sheets and chemical databases.[1][2]

The GHS hazard communication workflow for this chemical is a critical process for ensuring that all users are aware of its potential dangers.

Caption: GHS Hazard Communication Workflow.

Precautionary Measures and Personal Protective Equipment (PPE)

A series of precautionary statements are associated with the handling of this compound. Adherence to these recommendations is essential for minimizing risk.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

This data is compiled from publicly available safety data sheets and chemical databases.[2]

Experimental Protocol for PPE Usage: When handling tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, the following personal protective equipment protocol should be strictly followed:

-

Eye and Face Protection: Chemical safety goggles that meet EN166 standards are required. In instances of potential splashing, a full-face shield should also be worn.

-

Skin Protection:

-

Gloves: Wear impervious gloves (e.g., nitrile rubber) with a minimum thickness of 0.11 mm. Gloves should be inspected prior to use and replaced if any signs of degradation are present.

-

Protective Clothing: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, chemical-resistant overalls should be worn.

-

-

Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Emergency Procedures

In the event of an accidental exposure or release, the following procedures should be implemented immediately.

First Aid Measures

The following diagram outlines the immediate first aid response to an exposure.

Caption: First Aid Response Protocol.

Experimental Protocol for First Aid:

-

Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this material.

Caption: Accidental Release Response Workflow.

Experimental Protocol for Spill Cleanup:

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust or vapors.[4]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[3]

-

Containment and Cleaning: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[3] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Final Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by washing with soap and water.

Handling and Storage

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[4] Ensure adequate ventilation and use in a chemical fume hood. Wash hands thoroughly after handling.[4]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances and sources of ignition.[4]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The material is considered stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]

This guide is intended to provide a summary of the available safety information for tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Strategic Instability: An In-depth Technical Guide to the Ring Strain and Stability of Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fascinating scaffold in medicinal chemistry. Its unique balance of inherent ring strain and relative stability offers a powerful tool for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of azetidine compounds, with a focus on quantitative data, detailed experimental protocols, and the logical relationships that dictate its chemical behavior.

The Duality of Azetidine: Ring Strain and Conformation